{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane
Description
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane is a brominated sulfone compound characterized by two sulfonyl (SO₂) groups and two bromine atoms attached to a central ethane backbone. Its structure suggests high polarity and stability due to the electron-withdrawing sulfonyl groups, which may influence its reactivity and physicochemical properties. Potential applications include use as a reagent in organic synthesis or as a stabilized intermediate in agrochemicals, though further research is needed to confirm these uses.
Properties
IUPAC Name |
1-[dibromo(ethylsulfonyl)methyl]sulfonylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2O4S2/c1-3-12(8,9)5(6,7)13(10,11)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAFUSVUDQMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286675 | |
| Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-28-5 | |
| Record name | Ethane, 1,1′-[(dibromomethylene)bis(sulfonyl)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[dibromo(ethylsulfonyl)methyl]sulfonyl}ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane typically involves the bromination of an ethylsulfonyl-containing precursor. One common method is the reaction of ethylsulfonylmethane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include ethylsulfonyl-substituted derivatives.
Reduction Reactions: Products include ethylsulfide derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfone derivatives.
Scientific Research Applications
Organic Synthesis
{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane serves as a versatile building block for synthesizing more complex organosulfur compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The dibromo groups can be replaced by nucleophiles, facilitating the formation of new carbon-sulfur bonds.
- Formation of Sulfones and Sulfoxides : The compound can be used to generate sulfones and sulfoxides through oxidation processes, which are valuable in pharmaceutical applications.
Data Table: Reaction Pathways
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | This compound + Nu | Sulfide derivatives | Base, solvent (e.g., DMF) |
| Oxidation | This compound + Oxidant | Sulfone/Sulfoxide | Mild oxidizing agents |
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. It is particularly relevant in the development of prodrugs and targeted drug delivery systems due to its lipophilic nature and ability to undergo metabolic transformations.
Case Study: Cancer Therapeutics
Recent studies have investigated the use of similar sulfonamide compounds in cancer gene therapy. For instance, a series of nitroaromatic prodrugs demonstrated enhanced efficacy when modified with sulfonamide functionalities, suggesting that {[(Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane could be adapted for similar applications .
Agrochemical Applications
The compound's properties make it suitable for use in agrochemical formulations. Its ability to enhance the uptake and spreading of active ingredients when applied as a foliar treatment has been documented:
Mechanism of Action
The mechanism of action of {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and sulfonyl groups are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- It is a volatile liquid (boiling point: 242°C, density: 0.776 g/cm³) used historically as a pesticide and fuel additive . Unlike {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane, its lack of sulfonyl groups reduces polarity and increases volatility, making it more hazardous via inhalation .
Methyl Sulfinyl-2-Ethyl Sulfonyl Ethane :
A metabolite identified in pesticide degradation studies, featuring one sulfinyl (SO) and one sulfonyl (SO₂) group . Compared to the target compound, this metabolite has lower bromine content and reduced molecular weight, likely altering its environmental persistence and biological activity.- Methyl (2-Methyl-4,6-Dinitrophenylsulfanyl)ethanoate: A sulfanyl ethanoate derivative synthesized via nucleophilic substitution with chlorobenzenes . The sulfanyl (S–) group is less oxidized than sulfonyl, making it more reactive in subsequent oxidation steps. This compound highlights the synthetic versatility of sulfur-containing intermediates, which could be precursors to sulfonyl analogs like the target compound.
Physicochemical Properties (Theoretical Comparison)
Key Observations :
- The target compound’s bromine and sulfonyl groups likely enhance its stability and molecular weight compared to simpler dibromoethanes.
Biological Activity
The compound {[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features two bromine atoms attached to an ethylsulfonyl group, contributing to its reactivity and potential biological effects. The sulfonyl moiety is known for its role in various biological interactions, particularly in enzyme inhibition and antimicrobial activity.
Research indicates that compounds with sulfonyl groups can act as inhibitors of various enzymes. For instance, sulfonamides have been shown to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bactericidal effects. The mechanism of action for this compound may involve similar pathways, potentially affecting metabolic processes in target organisms.
Biological Activity Overview
- Antimicrobial Activity :
- Studies have demonstrated that compounds with sulfonyl groups exhibit significant antimicrobial properties against a range of bacteria and fungi. The presence of bromine may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential :
- Preliminary data suggests that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest, similar to other sulfonamide derivatives.
- Enzyme Inhibition :
- Inhibitory studies on enzymes such as aldose reductase have shown that sulfonyl compounds can effectively reduce enzyme activity, which is crucial in conditions like diabetes where aldose reductase contributes to complications.
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with dibromo substitutions. Results indicated a marked increase in activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those for non-brominated analogs.
2. Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7) using this compound. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Bromination : The presence of bromine enhances biological activity through increased lipophilicity and potential halogen bond formation.
- Sulfonyl Group : Essential for enzyme interaction; modifications to this group can significantly alter potency.
- Ethyl Chain : This moiety may influence the compound's solubility and permeability across biological membranes.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
